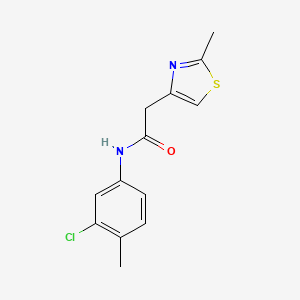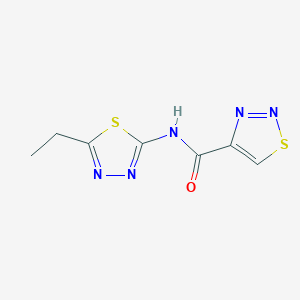![molecular formula C21H25N3O3 B14986683 N-({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14986683.png)
N-({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxyphenoxy and benzodiazole, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Propyl Chain: The propyl chain with the methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where the benzodiazole derivative reacts with 3-(4-methoxyphenoxy)propyl halide.
Acetamide Formation: The final step involves the acylation of the secondary amine with acetic anhydride or acetyl chloride to form the N-methylacetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Introduction of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science:
Biology and Medicine:
Pharmacology: The compound’s benzodiazole core is of interest for the development of new pharmaceuticals, particularly as potential anti-anxiety or anti-convulsant agents.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to receptor sites, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- N-({1-[3-(4-hydroxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
- N-({1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
- N-({1-[3-(4-nitrophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Uniqueness: The presence of the methoxy group in N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide distinguishes it from its analogs
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C21H25N3O3/c1-16(25)23(2)15-21-22-19-7-4-5-8-20(19)24(21)13-6-14-27-18-11-9-17(26-3)10-12-18/h4-5,7-12H,6,13-15H2,1-3H3 |
InChI Key |
PGPBWAGGGFOLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B14986604.png)

![2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B14986610.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14986618.png)
![5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986626.png)
![[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14986634.png)
![2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B14986642.png)
![5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14986647.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14986648.png)
![N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986655.png)
![N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14986663.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986664.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B14986669.png)

